An In-depth Technical Guide to the Molecular Structure of 4,6-Difluoro-2H-benzo[d]triazole
An In-depth Technical Guide to the Molecular Structure of 4,6-Difluoro-2H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4,6-Difluoro-2H-benzo[d]triazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to present a robust predictive model of its structural and electronic properties. We will explore its proposed synthesis, detailed spectroscopic characteristics, the critical aspect of tautomerism, insights from computational chemistry, and its potential applications. This document serves as a foundational resource for researchers working with or considering the use of this and similar fluorinated benzotriazoles.
Introduction: The Significance of Fluorinated Benzotriazoles
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When incorporated into a privileged scaffold like the benzotriazole ring system, the resulting fluorinated heterocycles become attractive candidates for a range of applications, from pharmaceuticals to advanced materials.[2]
4,6-Difluoro-2H-benzo[d]triazole is a member of this important class of compounds. The benzotriazole core is known for its diverse biological activities and its ability to act as a versatile pharmacophore.[3] The addition of two fluorine atoms to the benzene ring is expected to further modulate its electronic and biological properties, making it a valuable building block for novel therapeutic agents and functional materials.[4] This guide will provide a detailed examination of its molecular structure, offering insights that are crucial for its effective utilization in research and development.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The most probable synthetic route to 4,6-Difluoro-2H-benzo[d]triazole involves the diazotization of 3,5-difluoroaniline.
Caption: Proposed synthesis of 4,6-Difluoro-2H-benzo[d]triazole.
Experimental Protocol (Proposed):
-
Dissolution of Starting Material: 3,5-difluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid.
-
Diazotization: The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
-
Cyclization: The reaction mixture is then gently warmed, allowing for the intramolecular cyclization of the diazonium salt to form the stable triazole ring.
-
Isolation and Purification: The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
The precursor, 3,5-difluoroaniline, can be synthesized via several methods, including those starting from 2,4-difluoroaniline or through the reaction of 3,5-difluorochlorobenzene with ammonia.[5][6][7][8][9]
Spectroscopic Characterization (Predicted)
The definitive structural elucidation of 4,6-Difluoro-2H-benzo[d]triazole would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton on the triazole ring (N-H) would likely appear as a broad singlet at a downfield chemical shift. The two aromatic protons on the benzene ring would appear as a doublet of doublets or a more complex multiplet due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR would show distinct signals for the six carbon atoms of the benzotriazole core. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the 4 and 6 positions. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the aromatic ring.[10][11][12][13][14]
Table 1: Predicted NMR Data for 4,6-Difluoro-2H-benzo[d]triazole
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (N-H) | 12-14 | br s | - |
| ¹H (aromatic) | 7.0-7.5 | m | J(H,H), J(H,F) |
| ¹³C (C-F) | 150-160 | d | ¹J(C,F) ≈ 240-250 |
| ¹³C (other aromatic) | 100-140 | s, d | - |
| ¹⁹F | -110 to -120 | s | - |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[15][16][17][18]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3300 | N-H stretching |
| 1600-1650 | C=C aromatic stretching |
| 1450-1550 | N=N stretching |
| 1100-1200 | C-F stretching |
| 700-850 | C-H out-of-plane bending |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 155. The fragmentation pattern is expected to involve the loss of N₂ (28 amu) from the triazole ring, a characteristic fragmentation for benzotriazoles.[19][20][21][22][23] Further fragmentation of the benzene ring would also be observed.
Tautomerism in 4,6-Difluoro-2H-benzo[d]triazole
A critical aspect of the molecular structure of N-unsubstituted benzotriazoles is the existence of tautomers. The proton on the triazole ring can reside on any of the three nitrogen atoms, leading to two possible tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer.
Caption: Tautomeric equilibrium in 4,6-Difluorobenzotriazole.
For the parent benzotriazole, the 1H-tautomer is generally considered to be more stable. However, the energy difference between the tautomers is small, and their relative populations can be influenced by factors such as solvent, temperature, and substitution on the benzene ring. The electron-withdrawing nature of the fluorine atoms at the 4 and 6 positions could influence the electronic distribution in the ring system and potentially alter the tautomeric equilibrium compared to the unsubstituted parent compound. Computational studies would be invaluable in determining the relative stabilities of the 1H and 2H tautomers of 4,6-difluorobenzotriazole.
Crystallography and Solid-State Structure (Inferred)
While no crystal structure has been reported for 4,6-Difluoro-2H-benzo[d]triazole, insights into its solid-state packing can be inferred from the crystal structures of other substituted benzotriazoles.[24][25][26][27] The planar benzotriazole ring system is conducive to π-π stacking interactions. Furthermore, the presence of the N-H group allows for the formation of intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The fluorine atoms can also participate in non-covalent interactions, such as C-H···F and F···F contacts, which could further influence the supramolecular architecture. It is anticipated that these interactions would lead to a well-ordered and stable crystal lattice.
Computational Analysis and Electronic Properties
Density Functional Theory (DFT) calculations on fluorinated benzotriazoles have shown that the introduction of fluorine atoms significantly alters the electronic properties of the molecule.[4] The high electronegativity of fluorine leads to a polarization of the C-F bond and a decrease in the electron density of the benzene ring. This can affect the molecule's reactivity, intermolecular interactions, and biological activity.
Key predicted electronic properties:
-
Dipole Moment: The symmetric substitution of two fluorine atoms in the 2H-tautomer would result in a different dipole moment compared to the asymmetric 1H-tautomer.
-
Molecular Electrostatic Potential (MEP): The MEP surface would show negative potential around the nitrogen atoms of the triazole ring and the fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or to engage in other electrostatic interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's chemical reactivity and electronic transitions. The fluorine substituents are expected to lower the energies of both the HOMO and LUMO.
Potential Applications in Drug Development and Materials Science
The unique structural and electronic features of 4,6-Difluoro-2H-benzo[d]triazole make it a promising candidate for various applications.
Medicinal Chemistry
-
Enzyme Inhibition: Benzotriazole derivatives are known to inhibit various enzymes. The fluorinated analogue could exhibit enhanced binding affinity and selectivity for specific biological targets.[1]
-
Antimicrobial and Anticancer Agents: The benzotriazole scaffold is present in numerous compounds with antimicrobial and anticancer properties.[3] Fluorination can enhance the therapeutic potential of these agents.[2]
-
Bioisosteric Replacement: The benzotriazole ring can act as a bioisostere for other functional groups, and the difluoro substitution pattern offers a unique electronic signature for optimizing drug-receptor interactions.
Caption: Workflow for drug discovery utilizing the title compound.
Materials Science
-
Organic Electronics: The electronic properties of fluorinated aromatic compounds make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Polymers and Advanced Materials: The benzotriazole moiety can be incorporated into polymer backbones to enhance thermal stability and other material properties.
Conclusion
4,6-Difluoro-2H-benzo[d]triazole represents a molecule of significant potential, bridging the advantageous properties of the benzotriazole scaffold with the strategic benefits of fluorination. While a complete experimental characterization is yet to be consolidated in the public domain, this guide has provided a comprehensive, predictive overview of its molecular structure, synthesis, and properties based on established chemical principles and data from closely related compounds. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and stimulate further investigation into the promising applications of this and other fluorinated heterocyclic systems.
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